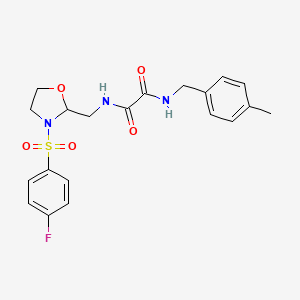

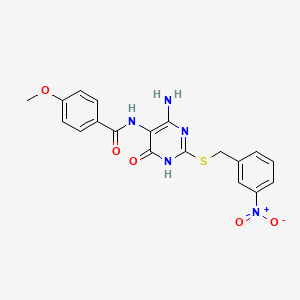

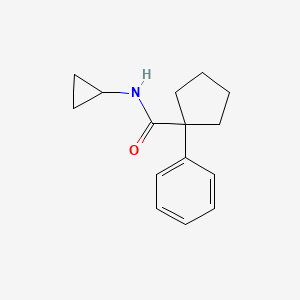

![molecular formula C16H17NO3S B2653990 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1794897-59-8](/img/structure/B2653990.png)

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a carboxylate ester, a secondary amine, and a thiophene ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylate ester, secondary amine, and thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques including melting point analysis, solubility testing, and spectroscopic analysis .Aplicaciones Científicas De Investigación

Radiosensitizers and Bioreductively Activated Cytotoxins

Research into thiophene derivatives, such as those with similar structures to the specified compound, has shown their potential as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. Notably, derivatives with strong tertiary amine bases or oxiranes in their side chains exhibited potent radiosensitizing effects, demonstrating the chemical versatility and therapeutic potential of these compounds in enhancing radiotherapy outcomes (Threadgill et al., 1991).

Synthesis of Trifluoromethyl-Containing Heterocycles

Modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been explored, highlighting the synthetic flexibility of thiophene derivatives. Such modifications have led to compounds with potential relevance in studying neuronal NMDA receptors, suggesting applications in neurological research (Sokolov et al., 2018).

Antipathogenic Activity

Thiourea derivatives synthesized from thiophene compounds have shown significant antipathogenic activity, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Amino-Imino Tautomerism

Studies on the tautomerism of N-monosubstituted aminothiophenes have provided insights into the dynamic chemical behavior of thiophene derivatives, which could influence the design of compounds with specific biological activities (Brandsma et al., 1998).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones derived from thiophene compounds have been determined, offering a structural basis for understanding their biological activities and facilitating the design of new therapeutic agents (Kubicki et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-5-3-4-6-13(11)9-17-15(18)10-20-16(19)14-8-7-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHJBJUIIPWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

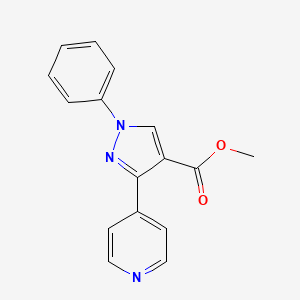

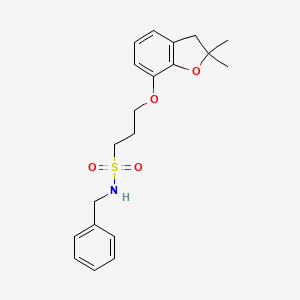

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

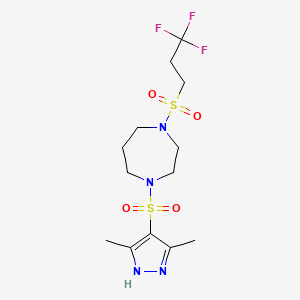

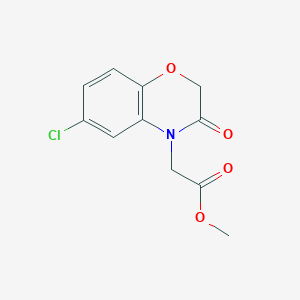

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

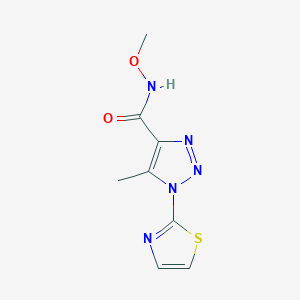

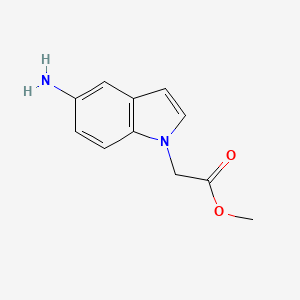

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)